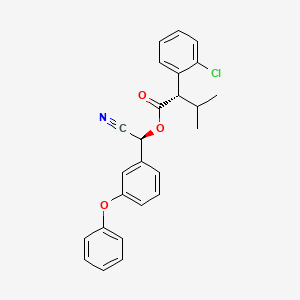
(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate is a complex organic compound with a unique structure that combines cyano, phenoxyphenyl, chlorophenyl, and methylbutanoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Introduction of the phenoxyphenyl group: This step involves the coupling of a phenoxyphenyl halide with a suitable nucleophile under conditions such as palladium-catalyzed cross-coupling.
Addition of the chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction using a chlorophenyl acyl chloride and a Lewis acid catalyst.
Formation of the methylbutanoate group: This step involves esterification of the appropriate carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or chlorophenyl groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with new functional groups replacing the cyano or chlorophenyl groups.
Wissenschaftliche Forschungsanwendungen
(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R,R)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate: A stereoisomer with different biological activity.
(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-bromophenyl)-3-methylbutanoate: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(S,S)-cyano(3-phenoxyphenyl)methyl 2-(2-chlorophenyl)-3-methylbutanoate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H22ClNO3 |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(2-chlorophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C25H22ClNO3/c1-17(2)24(21-13-6-7-14-22(21)26)25(28)30-23(16-27)18-9-8-12-20(15-18)29-19-10-4-3-5-11-19/h3-15,17,23-24H,1-2H3/t23-,24+/m1/s1 |
InChI-Schlüssel |
ZBORAWXDRSFJOW-RPWUZVMVSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=CC=CC=C1Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


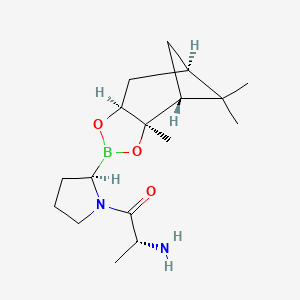


![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
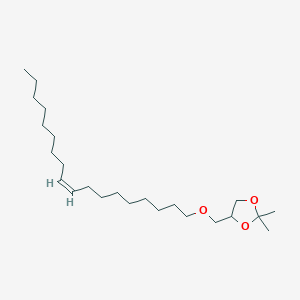
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
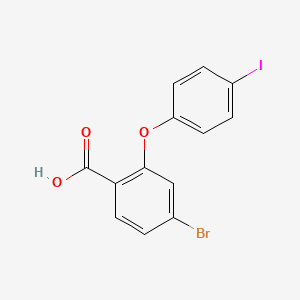
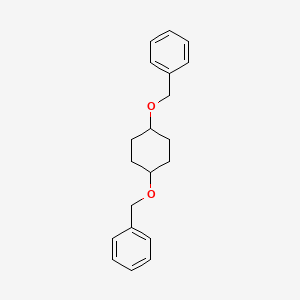
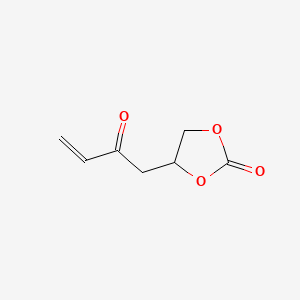
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)

